molecular formula C15H17FN2O B12476258 (5-fluoro-1H-indol-2-yl)(3-methylpiperidin-1-yl)methanone

(5-fluoro-1H-indol-2-yl)(3-methylpiperidin-1-yl)methanone

Cat. No.: B12476258
M. Wt: 260.31 g/mol
InChI Key: YMXXNPQXTCIMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-fluoro-1H-indol-2-yl)(3-methylpiperidin-1-yl)methanone: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a fluorinated indole moiety and a piperidine ring, which contribute to its unique chemical properties and potential biological activities.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of oxidized indole derivatives.

    Reduction: Formation of reduced methanone derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (5-fluoro-1H-indol-2-yl)(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C15H17FN2O

Molecular Weight

260.31 g/mol

IUPAC Name

(5-fluoro-1H-indol-2-yl)-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C15H17FN2O/c1-10-3-2-6-18(9-10)15(19)14-8-11-7-12(16)4-5-13(11)17-14/h4-5,7-8,10,17H,2-3,6,9H2,1H3

InChI Key

YMXXNPQXTCIMIF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC3=C(N2)C=CC(=C3)F

Origin of Product

United States

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